4-Benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one
CAS No.: 439947-30-5
Cat. No.: VC16315554
Molecular Formula: C21H17N3O4S
Molecular Weight: 407.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 439947-30-5 |
|---|---|
| Molecular Formula | C21H17N3O4S |
| Molecular Weight | 407.4 g/mol |
| IUPAC Name | (4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione |
| Standard InChI | InChI=1S/C21H17N3O4S/c1-12-22-23-21(29-12)24-17(13-8-10-15(28-2)11-9-13)16(19(26)20(24)27)18(25)14-6-4-3-5-7-14/h3-11,17,25H,1-2H3/b18-16+ |
| Standard InChI Key | SUPLXEFSPMDLMM-FBMGVBCBSA-N |
| Isomeric SMILES | CC1=NN=C(S1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=C(C=C4)OC |
| Canonical SMILES | CC1=NN=C(S1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)OC |
Introduction
Molecular Formula
The molecular formula of the compound is C18H15N3O4S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Structural Features
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Core Pyrrolone Ring: The molecule contains a pyrrolone core (a five-membered lactam ring).
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Substituents:
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A benzoyl group at position 4.
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A hydroxy group at position 3.
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A 4-methoxyphenyl group at position 5.
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A 5-methyl-1,3,4-thiadiazol-2-yl group at position 1.
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Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Below is a generalized synthetic pathway:
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Formation of the Thiadiazole Subunit:
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The thiadiazole moiety can be synthesized using hydrazine derivatives and carbon disulfide under basic conditions.
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Coupling with Pyrrolone Core:
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The pyrrolone ring is constructed through cyclization reactions involving amines and diketones.
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Functionalization with Benzoyl and Methoxyphenyl Groups:
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Electrophilic aromatic substitution or condensation reactions introduce the benzoyl and methoxyphenyl substituents.
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Analytical Characterization
The compound is characterized using:
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NMR Spectroscopy (1H and 13C): Confirms the structure by analyzing chemical shifts.
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Mass Spectrometry (MS): Provides molecular weight confirmation.
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Infrared (IR) Spectroscopy: Identifies functional groups like hydroxyl and carbonyl.
Pharmaceutical Potential
The structural features suggest potential bioactivity:
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Antimicrobial Activity: The thiadiazole group is known for its antimicrobial properties.
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Anti-inflammatory Effects: Hydroxypyrrolone derivatives often exhibit anti-inflammatory activity.
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Anticancer Research: The benzoyl group enhances interactions with biological targets like enzymes or receptors.
Material Science
Due to its heterocyclic structure, the compound may serve as a precursor for advanced materials such as:
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Conductive polymers.
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Organic semiconductors.
Molecular Docking Studies
Preliminary computational studies suggest that this compound may act as an inhibitor for enzymes like lipoxygenases or kinases, which are involved in inflammation and cancer progression.
Biological Testing
Although no specific in vivo data are available for this exact molecule, related compounds have shown cytotoxicity against cancer cell lines and significant antimicrobial activity.
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